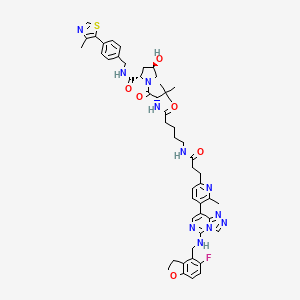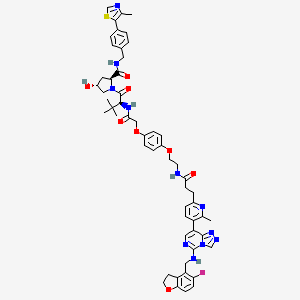
PROTAC EED degrader-1
Overview
Description
PROTAC EED degrader-1 is a proteolysis-targeting chimera (PROTAC) molecule designed to target and degrade the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2). This compound is a potent inhibitor of PRC2, which plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 lysine 27 (H3K27). The inhibition of PRC2 can lead to the reactivation of tumor suppressor genes and has significant implications in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
PROTAC EED degrader-1 is synthesized using a von Hippel-Lindau (VHL)-based PROTAC approach. The synthesis involves the conjugation of a ligand that binds to EED with a ligand that recruits the VHL E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of the EED-binding ligand and the VHL-binding ligand.
Linker Attachment: The attachment of a linker to one of the ligands.
Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC EED degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions can take place, especially at the ligand-binding sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to maintain the integrity of the PROTAC molecule .
Major Products
The major products formed from these reactions include oxidized or reduced forms of the PROTAC molecule, as well as substituted derivatives. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
PROTAC EED degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of specific proteins and the effects of epigenetic modifications.
Biology: Employed in research on gene expression regulation, cell differentiation, and development.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting and degrading oncogenic proteins.
Industry: Utilized in the development of new therapeutic agents and in drug discovery processes
Mechanism of Action
PROTAC EED degrader-1 exerts its effects by recruiting the VHL E3 ubiquitin ligase to the EED subunit of PRC2. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of EED. The degradation of EED disrupts the PRC2 complex, inhibiting its methyltransferase activity and leading to the reactivation of tumor suppressor genes. The molecular targets involved include EED, VHL, and the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
UNC6852: Another EED-targeting PROTAC molecule with similar binding affinity and degradation activity.
MS1943: An EZH2 selective degrader that targets a different subunit of PRC2.
ARV-825: A PROTAC molecule targeting bromodomain-containing proteins, used in cancer therapy
Uniqueness
PROTAC EED degrader-1 is unique in its specific targeting of the EED subunit of PRC2, which is crucial for the complex’s stability and function. This specificity allows for more precise modulation of epigenetic regulation compared to other PROTAC molecules that target different subunits or proteins .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[2-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]ethoxy]phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H60FN11O8S/c1-32-40(43-27-60-54(67-30-62-65-51(43)67)59-26-42-41-20-22-74-46(41)18-17-44(42)56)16-10-36(63-32)11-19-47(69)57-21-23-73-38-12-14-39(15-13-38)75-29-48(70)64-50(55(3,4)5)53(72)66-28-37(68)24-45(66)52(71)58-25-34-6-8-35(9-7-34)49-33(2)61-31-76-49/h6-10,12-18,27,30-31,37,45,50,68H,11,19-26,28-29H2,1-5H3,(H,57,69)(H,58,71)(H,59,60)(H,64,70)/t37-,45+,50-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFJUWLIBSALJI-FENRPDQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)NC(C(=O)N3CC(CC3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H60FN11O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


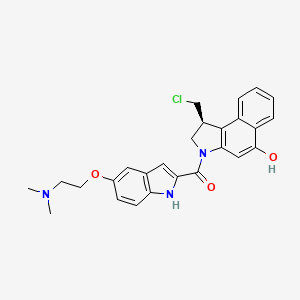
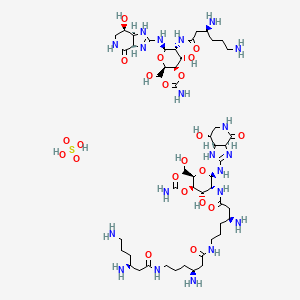
![[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B8103487.png)
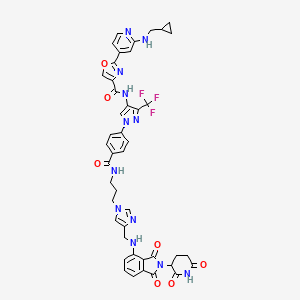
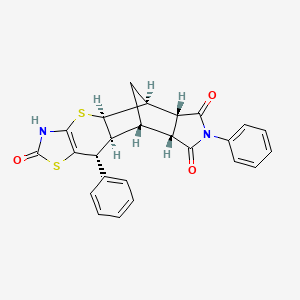
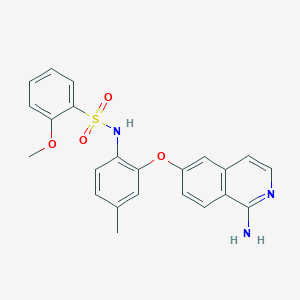
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)
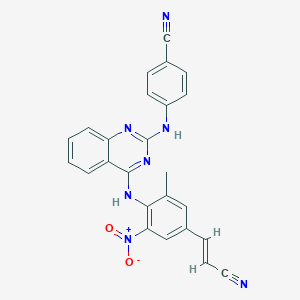


![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)

![ethyl (5Z)-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)furan-3-carboxylate](/img/structure/B8103545.png)
